7-Bromo-8-((4-methylpiperazin-1-yl)methyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylic acid
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Overview
Description
7-Bromo-8-((4-methylpiperazin-1-yl)methyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylic acid is a complex organic compound that belongs to the class of selenopheno[3,2-h]chromenes This compound is characterized by the presence of a bromine atom, a selenophene ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-8-((4-methylpiperazin-1-yl)methyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Formation of the selenophene ring: This can be achieved through a cyclization reaction involving a suitable selenide precursor.
Introduction of the bromine atom: Bromination is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Attachment of the piperazine moiety: This step involves the reaction of the intermediate compound with 4-methylpiperazine under appropriate conditions.
Formation of the chromene ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-8-((4-methylpiperazin-1-yl)methyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols; typically carried out in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
7-Bromo-8-((4-methylpiperazin-1-yl)methyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is used in studies to understand its interactions with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 7-Bromo-8-((4-methylpiperazin-1-yl)methyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the disruption of key cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-2-(4-(4-methylpiperazin-1-yl)benzylidene)-3,4-dihydronaphthalen-1(2H)-one
- 1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride
Uniqueness
7-Bromo-8-((4-methylpiperazin-1-yl)methyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylic acid is unique due to the presence of the selenophene ring, which imparts distinct electronic and steric properties. This makes the compound particularly interesting for applications in medicinal chemistry and materials science, where such properties can be leveraged to develop novel therapeutic agents and advanced materials.
Properties
Molecular Formula |
C18H17BrN2O4Se |
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Molecular Weight |
484.2 g/mol |
IUPAC Name |
7-bromo-8-[(4-methylpiperazin-1-yl)methyl]-2-oxoselenopheno[3,2-h]chromene-3-carboxylic acid |
InChI |
InChI=1S/C18H17BrN2O4Se/c1-20-4-6-21(7-5-20)9-13-14(19)11-3-2-10-8-12(17(22)23)18(24)25-15(10)16(11)26-13/h2-3,8H,4-7,9H2,1H3,(H,22,23) |
InChI Key |
VXEPLSHWXCMHAL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C3=C([Se]2)C4=C(C=C3)C=C(C(=O)O4)C(=O)O)Br |
Origin of Product |
United States |
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